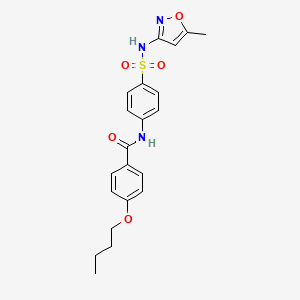
4-ブトキシ-N-(4-(N-(5-メチルイソキサゾール-3-イル)スルファモイル)フェニル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, also known as Compound 401, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit promising anti-cancer properties, making it a potential candidate for cancer therapy.
作用機序
The anti-cancer activity of 4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide 401 is believed to be mediated through the inhibition of the proteasome, a cellular protein complex that plays a critical role in the degradation of proteins. By inhibiting the proteasome, 4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide 401 can induce apoptosis (programmed cell death) in cancer cells, leading to their death.
Biochemical and physiological effects:
4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide 401 has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. Furthermore, this compound has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells, suggesting that it may have additional anti-cancer mechanisms of action.
実験室実験の利点と制限
One of the main advantages of 4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide 401 is its potent anti-cancer activity, which has been demonstrated in both in vitro and in vivo studies. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may make it challenging to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide 401. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide 401 and to identify potential biomarkers that may predict its efficacy in cancer patients. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, with the ultimate goal of developing it as a novel anti-cancer therapy.
合成法
The synthesis of 4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide 401 involves the condensation of 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)aniline with 4-butoxybenzoyl chloride in the presence of a base. The reaction proceeds through an acylation process, followed by a nucleophilic substitution reaction, resulting in the formation of 4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide 401.
科学的研究の応用
多形性研究
多形性は、化合物が複数の結晶形で存在する能力を指します。多形性を理解することは、異なる多形体が異なる物理化学的特性、溶解度、バイオアベイラビリティを示す可能性があるため、創薬において非常に重要です。研究者らは、この化合物の多形性を調査し、N1、N3-ビス(5-メチルイソキサゾール-3-イル)マロンアミド (1)の2つの多形体と1つの溶媒和物を明らかにしました。結晶の相互作用とエネルギー含有量の詳細な分析により、研究者は結晶化メカニズムを提案することができました。ジメチルスルホキシド (DMSO) の存在は、多形体の1つの形成に影響を与え、そこで溶媒がアミド-アミド相互作用を阻害しました。興味深いことに、分子1の中心炭素は柔軟な適応を可能にし、3つの形態 につながります。
生物物理学的調査
X線結晶学、NMR分光法、または表面プラズモン共鳴などの技術を使用して、生体分子(タンパク質、核酸など)との相互作用を特徴付ける。これらの相互作用を理解することで、創薬またはバイオエンジニアリングの取り組みを導くことができます。
要約すると、4-ブトキシ-N-(4-(N-(5-メチルイソキサゾール-3-イル)スルファモイル)フェニル)ベンズアミドは、創薬から環境修復まで、さまざまな分野で有望です。研究者は、その多面的な用途を探求し続けており、さらなる調査により、その可能性が完全に明らかになるでしょう 。特定の側面に関する詳細情報が必要な場合は、お気軽にお問い合わせください。
特性
IUPAC Name |
4-butoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-3-4-13-28-18-9-5-16(6-10-18)21(25)22-17-7-11-19(12-8-17)30(26,27)24-20-14-15(2)29-23-20/h5-12,14H,3-4,13H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFIHQWVBYXGCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2403480.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2403481.png)
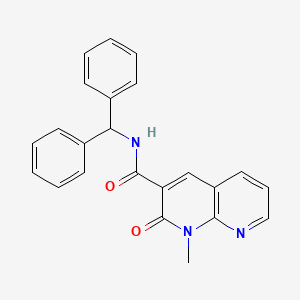
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2403486.png)
![4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one](/img/structure/B2403487.png)
![Ethyl 7-ethoxy-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2403490.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2403492.png)
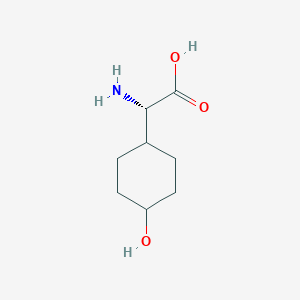
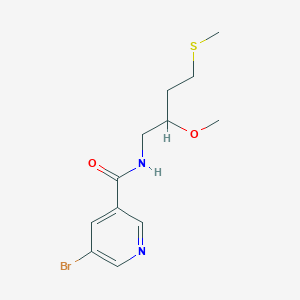
![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2403498.png)
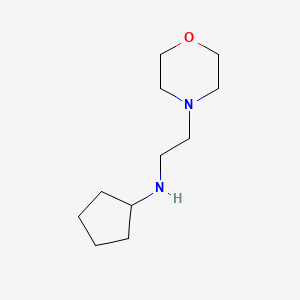
![4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol](/img/structure/B2403500.png)
![N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2403502.png)
